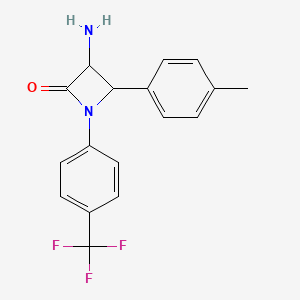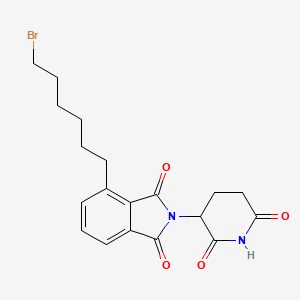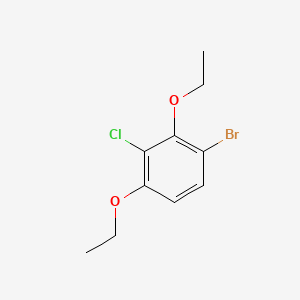
1-Bromo-3-chloro-2,4-diethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-2,4-diethoxybenzene is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2,4-diethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2,4-diethoxybenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-chloro-2,4-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the substituents on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can lead to the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2,4-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology and Medicine:
Industry: Used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-2,4-diethoxybenzene involves its interaction with various molecular targets. The electrophilic nature of the bromine and chlorine atoms allows the compound to participate in substitution reactions. The ethoxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological targets.
Comparación Con Compuestos Similares
1-Bromo-3-chloro-2,4-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,4-dichlorobenzene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
1-Bromo-3-chloro-4-ethoxybenzene: Similar but with different positioning of the ethoxy group.
Uniqueness: 1-Bromo-3-chloro-2,4-diethoxybenzene is unique due to the presence of both bromine and chlorine atoms along with two ethoxy groups. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C10H12BrClO2 |
|---|---|
Peso molecular |
279.56 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-2,4-diethoxybenzene |
InChI |
InChI=1S/C10H12BrClO2/c1-3-13-8-6-5-7(11)10(9(8)12)14-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
LXCBGHSOECZGKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)Br)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





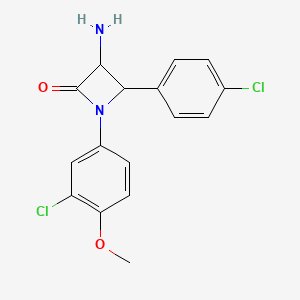
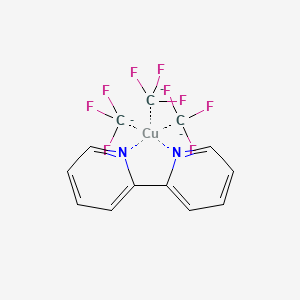
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
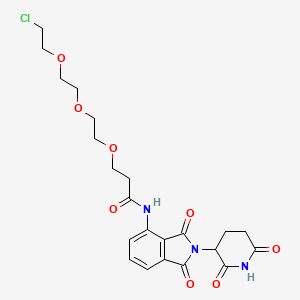
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)

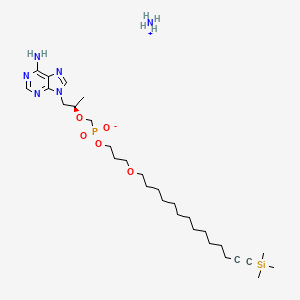

![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)
